1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
Description
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid featuring a carboxymethyl substituent on the imidazolium ring. This compound is synthesized via acid-catalyzed hydrolysis of ethyl ester precursors, as demonstrated in the preparation of benzimidazolium chlorides (e.g., refluxing with concentrated HCl) . The carboxymethyl group (–CH2COOH) introduces polarity and acidity, distinguishing it from simpler alkyl-substituted imidazolium salts. Applications include its use in functionalizing chitosan-based nanocomposites for enhanced magnetic properties, where the carboxylic group facilitates covalent grafting onto polymer matrices .
Properties
Molecular Formula |
C6H11ClN2O2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
InChI Key |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The imidazolium ring can undergo reduction reactions under specific conditions.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts depending on the substituting anion.
Scientific Research Applications
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including dehydration and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of advanced materials, including ionic liquid-based polymers and gels.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the imidazolium ring can participate in π-π interactions. These interactions facilitate the compound’s catalytic and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Functional Group Analysis
The key differentiating factor among imidazolium chlorides lies in the substituent groups, which dictate physicochemical properties and applications:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The carboxymethyl derivative exhibits superior water solubility due to its ionizable carboxylic group, unlike hydrophobic analogs like 1-dodecyl-3-methylimidazolium chloride .
- Hydrogen Bonding : Compounds with hydroxyl (–OH) or carboxyl (–COOH) groups (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium chloride ) form stronger hydrogen bonds with chloride ions compared to alkyl-substituted derivatives.
- Thermal Stability : Aromatic substituents (e.g., 1-(4-carboxyphenyl)-imidazolium chloride ) enhance thermal stability via π-π stacking, whereas alkyl chains (e.g., dodecyl) reduce melting points.
Research Findings and Data
Table 2: Crystallographic and Molecular Data
Key Observations :
- Crystal Packing : Alkyl-substituted derivatives (e.g., 2,3-dimethyl) form dense hydrogen-bonded networks, whereas carboxymethyl analogs likely exhibit layered structures due to carboxylate-Cl– interactions .
- Biodegradability : Carboxymethyl and hydroxyethyl derivatives are more biodegradable than persistent alkyl/aryl analogs .
Biological Activity
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as 1-Carboxymethyl-3-methylimidazolium chloride, is a compound that has garnered attention for its potential biological activities. This article explores the biological implications of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H11ClN2O2, with a molecular weight of approximately 178.62 g/mol. The compound features a unique imidazolium structure with a carboxymethyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The mechanisms include:
- Hydrogen Bonding : The carboxymethyl group can form hydrogen bonds with active sites on enzymes and receptors.
- Electrostatic Interactions : The imidazolium ring can engage in electrostatic interactions, influencing the binding affinity to target proteins.
- Non-covalent Interactions : π-π stacking interactions enhance the compound's ability to modulate biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytoprotective Effects
The compound has demonstrated cytoprotective effects on corneal epithelial cells. It appears to enhance cell viability under stress conditions, possibly by modulating oxidative stress pathways. This property makes it a candidate for ocular therapies aimed at protecting corneal tissues from damage.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Applications in Drug Delivery
The compound's ability to form stable complexes with biomolecules positions it as a promising candidate for drug delivery systems. Its structural properties facilitate the encapsulation of therapeutic agents, enhancing their solubility and bioavailability. Ongoing research is focused on optimizing these delivery systems for improved therapeutic outcomes .
Q & A
Q. What are the standard synthetic routes for 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves quaternization of 1-methylimidazole derivatives with chloroacetic acid or its derivatives. Optimization strategies include:
- Temperature Control: Maintaining 60–80°C to balance reaction rate and side-product formation .
- Microwave Irradiation: Reducing reaction time and improving yield compared to conventional heating (e.g., 30 minutes vs. 24 hours) .
- Purification: Use of recrystallization with ethanol/water mixtures or column chromatography with polar solvents (e.g., methanol:ethyl acetate gradients) to isolate the ionic liquid .
- Catalyst Screening: Testing Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS): Detect the molecular ion peak [M-Cl]⁺ and fragmentation patterns matching the carboxymethyl substituent .
- HPLC: Use a C18 column with UV detection (λ = 210–230 nm) and mobile phases like 0.1% TFA in acetonitrile/water to assess purity (>98%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's physicochemical properties?
Methodological Answer:
- Validation of Computational Models:
- ACD/Labs Percepta: Compare predicted logP, pKa, and solubility with experimental data. Adjust force fields (e.g., COSMO-RS) for imidazolium-specific interactions .
- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to reconcile discrepancies in dipole moments or charge distribution .
- Experimental Replication:
Q. How can X-ray crystallography be employed to determine the hydrogen bonding network and supramolecular assembly of this compound in its crystalline state?
Methodological Answer:
Q. How can solvent effects and counterion exchange be systematically studied to tailor the compound’s reactivity in catalytic applications?
Methodological Answer:
- Solvent Screening: Test polar aprotic (e.g., DMF, DMSO) vs. protic (e.g., water, methanol) solvents to assess carboxymethyl group solvolysis or aggregation .
- Ion Metathesis:
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates in different solvents, correlating with Kamlet-Taft solvent parameters .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
